5-Ethynyl-4-methylthiazole
Overview
Description
5-Ethynyl-4-methylthiazole is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an ethynyl group at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Scientific Research Applications
5-Ethynyl-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitubercular activity and potential as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Future Directions
The future directions for the research on 5-Ethynyl-4-methylthiazole could involve further optimization and development of new therapeutic agents, given its potential antimycobacterial activity . Additionally, the synthesis of new hybrid architectures of two or more bioactive scaffolds is a powerful tool used in new drug discovery . Therefore, the synthesis of new compounds containing the this compound moiety could be a promising direction for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-methylthiazole typically involves the reaction of thiazole aldehyde with the Ohira-Bestmann reagent.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using eco-friendly methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature. This method is more suitable for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of thiazole oxides.
Reduction: Conversion to 5-ethyl-4-methylthiazole.
Substitution: Various substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 5-Ethyl-4-methylthiazole
- 4-Methyl-5-formylthiazole
- 5-(2-Hydroxyethyl)-4-methylthiazole
Comparison: 5-Ethynyl-4-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Ethyl-4-methylthiazole lacks the ethynyl group and thus exhibits different reactivity and biological properties .
Properties
IUPAC Name |
5-ethynyl-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMRGOSYOSAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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